molecular formula C17H21N3O5 B2475838 Methyl 4-(2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)acetamido)benzoate CAS No. 875284-59-6

Methyl 4-(2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)acetamido)benzoate

Cat. No. B2475838
CAS RN: 875284-59-6
M. Wt: 347.371
InChI Key: FNSCXLLYKFOBSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-[(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)methyl]benzonitrile” is a chemical compound with the empirical formula C13H13N3O2 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string N#CC(C=C1)=CC=C1CN(C2=O)C(NC2(C)C)=O . The InChI code for this compound is 1S/C13H13N3O2/c1-13(2)11(17)16(12(18)15-13)8-10-5-3-9(7-14)4-6-10/h3-6H,8H2,1-2H3,(H,15,18) .


Physical And Chemical Properties Analysis

This compound is a solid . Its molecular weight is 243.26 .

Scientific Research Applications

Synthesis and Anticancer Activity

  • Anticancer Activity of 4-Thiazolidinones : Novel 4-thiazolidinones with benzothiazole moiety have been synthesized and evaluated for their in vitro anticancer activity against various cancer cell lines, including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers. The compound 2-{2-[3-(benzothiazol-2-ylamino)-4-oxo-2-thioxothiazolidin-5-ylidenemethyl]-4-chlorophenoxy}-N-(4-methoxyphenyl)-acetamide was identified as the most active candidate (Havrylyuk et al., 2010).

Structural Analysis and Molecular Properties

  • Crystal Structure of Imidazolidine Derivatives : The crystal structure and molecular packing of N-[(4-methyl-2,5-dioxoimidazolidin-4-yl)(phenyl)methyl]acetamide, highlighting intermolecular hydrogen bonding and the planar conformation of the imidazolidine-2,4-dione system, provides insights into the structural basis for potential biological activity (Sethusankar et al., 2002).

Aldose Reductase Inhibitors

  • Benzothiazolyl Substituted Iminothiazolidinones : A study on oxothiazolidine benzoate and acetate derivatives synthesized as aldehyde reductase and aldose reductase inhibitors, offering potential for addressing diabetic complications through the inhibition of these enzymes. This research sheds light on the therapeutic potential of structurally similar compounds (Saeed et al., 2014).

Anti-inflammatory Agents

  • Anti-inflammatory Activity of Thiazolidin Derivatives : Novel 2-(3-(2-(1,3-dioxoisoindolin-2-yl) acetamido)-4-oxo-2-phenylthiazolidin-5-yl) acetic acid derivatives were synthesized and evaluated for their anti-inflammatory activity. The research included in vitro and in vivo models, showcasing the importance of structural features for biological activity (Nikalje et al., 2015).

Safety and Hazards

This compound is classified as Acute Tox. 3 Oral - Eye Irrit. 2 . It is also classified as a combustible, acute toxic Cat.3 / toxic compounds or compounds which causing chronic effects .

properties

IUPAC Name

methyl 4-[[2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O5/c1-4-17(5-2)15(23)20(16(24)19-17)10-13(21)18-12-8-6-11(7-9-12)14(22)25-3/h6-9H,4-5,10H2,1-3H3,(H,18,21)(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNSCXLLYKFOBSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C(=O)N(C(=O)N1)CC(=O)NC2=CC=C(C=C2)C(=O)OC)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)acetamido)benzoate

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